REACTION_CXSMILES
|
[O-]CC.[Na+].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([SH:13])=[CH:9][CH:8]=1.Br[CH2:15][CH:16]([O:19][CH3:20])[O:17][CH3:18]>C(O)C>[CH3:18][O:17][CH:16]([O:19][CH3:20])[CH2:15][S:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][CH3:5])=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
6.73 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
5.64 mL
|
Type
|
reactant
|
Smiles
|
BrCC(OC)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
the mother liquor was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resultant residue was diluted with diethyl ether (100 mL)
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CSC1=CC=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |